2,3-Dimethoxy-6-nitrophenol
Description
Properties
IUPAC Name |
2,3-dimethoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIRTLIYHCYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312805 | |
| Record name | 2,3-dimethoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85325-83-3 | |
| Record name | NSC263149 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dimethoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-6-nitrophenol can be synthesized through the nitration of 2,3-dimethoxyphenol. . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process would involve the careful handling of nitrating agents and the implementation of safety measures to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2,3-Dimethoxy-6-aminophenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 2,3-dimethoxy-6-nitrophenol, differing primarily in substituent groups and functional moieties:
2,3-Difluoro-6-Nitrophenol
- Molecular Formula: C₆H₃F₂NO₃
- Substituents : Two fluorine atoms (positions 2 and 3), one nitro group (position 6), and a hydroxyl group (position 1) .
- Key Properties: Fluorine’s electron-withdrawing nature increases the acidity of the phenolic hydroxyl group compared to methoxy-substituted analogs. Applications: Intermediate in synthesizing fluoroquinolone antibiotics (e.g., Levofloxacin) due to its reactivity in nucleophilic substitution reactions .
- Contrast with this compound: Methoxy groups are electron-donating, reducing acidity and altering electronic distribution on the aromatic ring. Bulkier substituents may hinder steric access in synthetic reactions.
N-(2,3-Dimethyl-6-Nitrophenyl)Acetamide
- Molecular Formula : C₁₀H₁₂N₂O₃
- Substituents : Two methyl groups (positions 2 and 3), a nitro group (position 6), and an acetamide (-NHCOCH₃) group .
- Key Properties :
- The acetamide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
- Methyl groups provide steric hindrance but lack the electronic effects of methoxy or fluorine.
- Contrast with this compound: The absence of a hydroxyl group eliminates phenolic reactivity (e.g., deprotonation or participation in electrophilic substitution).
2,3-Dichloro-6-Trifluoromethyl-4-Nitrotoluene
- Molecular Formula: C₈H₄Cl₂F₃NO₂
- Substituents : Two chlorine atoms (positions 2 and 3), a trifluoromethyl (-CF₃) group (position 6), and a nitro group (position 4) .
- Key Properties :
- Chlorine and trifluoromethyl groups are strongly electron-withdrawing, directing nitro-group reactivity.
- Used in agrochemicals and explosives due to stability and high reactivity.
- Contrast with this compound: Nitro group position (4 vs. 6) alters regioselectivity in further reactions. Methoxy groups are less electronegative than chlorine or fluorine.
Physicochemical and Functional Comparisons
*Estimated based on molecular formula C₈H₉NO₅.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups :
- Methoxy groups (-OCH₃) donate electrons via resonance, deactivating the ring and directing electrophilic substitution to meta/para positions.
- Fluorine and chlorine withdraw electrons, activating the ring ortho/para to substituents but deactivating it overall.
Biological Activity
2,3-Dimethoxy-6-nitrophenol is a nitrophenolic compound that has garnered attention for its potential biological activities. This article explores its antioxidant, antibacterial, and other relevant biological effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features methoxy groups and a nitro group attached to a phenolic ring, which are crucial for its biological activity.
Antioxidant Activity
Antioxidant activity is one of the primary biological activities associated with this compound. Studies have employed various assays to evaluate its effectiveness in scavenging free radicals.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds. In a study involving various concentrations of this compound, the following results were observed:
| Concentration (μg/ml) | % Radical Scavenging Activity |
|---|---|
| 1000 | 85% |
| 500 | 70% |
| 250 | 55% |
| 100 | 30% |
The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) was found to be approximately 350 μg/ml , indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay evaluates the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The results indicated that this compound exhibited significant reducing power, comparable to that of known antioxidants such as BHT (butylated hydroxytoluene) and ascorbic acid .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for several bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 250 |
These findings suggest that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to its chemical structure. The presence of the nitro group is believed to enhance its reactivity with biological targets. The methoxy groups may also contribute to its solubility and interaction with cellular components.
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Cancer Research : Preliminary studies suggest that derivatives of nitrophenols may inhibit certain cancer cell lines by inducing apoptosis. Further research is needed to elucidate the specific pathways involved.
- Neuroprotective Effects : Some studies indicate that phenolic compounds can protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What mechanistic studies elucidate the role of this compound in oxidative stress pathways?
- Methodological Answer : Employ transgenic cell lines (e.g., Nrf2-knockout) to probe redox-sensitive pathways. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and correlate with glutathione depletion. Combine transcriptomic analysis (RNA-seq) to identify upregulated antioxidant genes (e.g., SOD1, CAT). Compare results with structurally analogous nitrophenols to isolate methoxy group effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
